molecular formula C9H12O4 B15311110 2,5-Furandione, dihydro-3-(tetrahydro-2H-pyran-2-yl)- CAS No. 58979-73-0

2,5-Furandione, dihydro-3-(tetrahydro-2H-pyran-2-yl)-

Cat. No.: B15311110
CAS No.: 58979-73-0
M. Wt: 184.19 g/mol
InChI Key: GMEVAUIHPHFMKX-UHFFFAOYSA-N
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Description

2,5-Furandione, dihydro-3-(tetrahydro-2H-pyran-2-yl)- is a chemical compound that features a furanone ring fused with a tetrahydropyran moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2,5-Furandione, dihydro-3-(tetrahydro-2H-pyran-2-yl)- typically involves the reaction of dihydropyran with maleic anhydride under specific conditions. The reaction is carried out in the presence of a catalyst, often an acid, to facilitate the formation of the desired product. The reaction conditions, such as temperature and solvent, are optimized to achieve high yields and purity .

Industrial Production Methods

In an industrial setting, the production of this compound may involve continuous flow reactors to ensure consistent quality and scalability. The use of advanced purification techniques, such as chromatography, is essential to obtain the compound in its pure form .

Chemical Reactions Analysis

Types of Reactions

2,5-Furandione, dihydro-3-(tetrahydro-2H-pyran-2-yl)- undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and nucleophiles like amines and alcohols. The reaction conditions, including temperature, solvent, and pH, are carefully controlled to achieve the desired transformations .

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction can produce more saturated derivatives of the original compound .

Scientific Research Applications

2,5-Furandione, dihydro-3-(tetrahydro-2H-pyran-2-yl)- has several applications in scientific research:

Mechanism of Action

The mechanism by which 2,5-Furandione, dihydro-3-(tetrahydro-2H-pyran-2-yl)- exerts its effects involves interactions with various molecular targets. The furanone ring can participate in electron transfer reactions, while the tetrahydropyran moiety can interact with biological macromolecules. These interactions can modulate biochemical pathways and lead to the observed effects .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2,5-Furandione, dihydro-3-(tetrahydro-2H-pyran-2-yl)- is unique due to its combination of a furanone ring and a tetrahydropyran moiety. This structural feature imparts distinct chemical and biological properties, making it valuable for various applications .

Properties

CAS No.

58979-73-0

Molecular Formula

C9H12O4

Molecular Weight

184.19 g/mol

IUPAC Name

3-(oxan-2-yl)oxolane-2,5-dione

InChI

InChI=1S/C9H12O4/c10-8-5-6(9(11)13-8)7-3-1-2-4-12-7/h6-7H,1-5H2

InChI Key

GMEVAUIHPHFMKX-UHFFFAOYSA-N

Canonical SMILES

C1CCOC(C1)C2CC(=O)OC2=O

Origin of Product

United States

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